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molecular formula C8H5ClFN B1358727 7-chloro-5-fluoro-1H-indole CAS No. 259860-01-0

7-chloro-5-fluoro-1H-indole

Cat. No. B1358727
M. Wt: 169.58 g/mol
InChI Key: JNIKEWVPWIHUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06380238B1

Procedure details

To a stirred solution of lithium aluminium hydride (0.57 g, 15 mmol) in THF (20 mL) at 0° C. under Ar was added portionwise 7-chloro-5-fluoroindole-2,3-dione. The mixture was heated under reflux for 4 h, cooled to 0° C. and water (0.5 mL) was added. The mixture was stirred for 5 min then treated with aqueous sodium hydroxide solution (2 N, 0.5 mL) followed by water (0.5 mL) and filtered through a pad of celite®. The filter-cake was washed with tetrahydrofuran and the filtrate was concentrated in vacuo and purified by column chromatography [SiO2; heptane-ethyl acetate (3:1)] to give the product (0.31 g, 37% yield) as a blue-oil: IR νmax (film)/cm−1 3459, 1575, 1485, 1341, 1120 and 722; NMR δH (400 MHz, CDCl3) 6.55 (1H, t, J 2.5 Hz) 7.01 (1H, dd, J 9,2 Hz) 7.21 (1H, m) 7.29 (1H, t, J 2.5 Hz) 8.33 (1H, brs).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Yield
37%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[C:10]([F:19])[CH:11]=[C:12]2[C:16]=1[NH:15][C:14](=O)[C:13]2=O.O.[OH-].[Na+]>C1COCC1>[Cl:7][C:8]1[CH:9]=[C:10]([F:19])[CH:11]=[C:12]2[C:16]=1[NH:15][CH:14]=[CH:13]2 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C2C(C(NC12)=O)=O)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite®
WASH
Type
WASH
Details
The filter-cake was washed with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography [SiO2; heptane-ethyl acetate (3:1)]

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C=C(C=C2C=CNC12)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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